molecular formula C11H15NO2 B14391550 4-(1,3-Dioxan-5-yl)-3-methylaniline CAS No. 89729-75-9

4-(1,3-Dioxan-5-yl)-3-methylaniline

Cat. No.: B14391550
CAS No.: 89729-75-9
M. Wt: 193.24 g/mol
InChI Key: XADHSWZCUHQSAP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxan-5-yl)-3-methylaniline is an organic compound featuring a 1,3-dioxane ring attached to an aniline moiety with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxan-5-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 1,3-dioxane derivatives under specific conditions. One common method involves the use of acetic acid as a catalyst to facilitate the reaction between trialkoxyalkanes and dihydroxyacetone dimer . The reaction is carried out in situ, allowing for the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-5-yl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

4-(1,3-Dioxan-5-yl)-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxan-5-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxan-5-yl)-3-methylaniline is unique due to the presence of both the 1,3-dioxane ring and the methyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89729-75-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(1,3-dioxan-5-yl)-3-methylaniline

InChI

InChI=1S/C11H15NO2/c1-8-4-10(12)2-3-11(8)9-5-13-7-14-6-9/h2-4,9H,5-7,12H2,1H3

InChI Key

XADHSWZCUHQSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2COCOC2

Origin of Product

United States

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